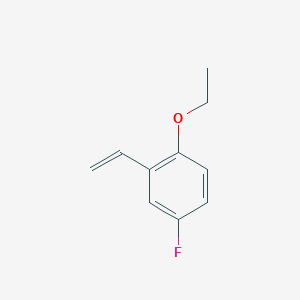

1-Ethoxy-4-fluoro-2-vinylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethoxy-4-fluoro-2-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group, a fluorine atom, and a vinyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-fluoro-2-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

Ethoxylation: Introduction of the ethoxy group to the benzene ring.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Vinylation: Introduction of the vinyl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include:

Catalytic Ethoxylation:

Selective Fluorination: Employing fluorinating agents like hydrogen fluoride or fluorine gas under controlled conditions.

Vinylation: Utilizing vinyl halides and a base to introduce the vinyl group through a substitution reaction.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The ethoxy group strongly activates the aromatic ring toward electrophilic substitution (ortho/para-directing), while the fluorine atom exerts a mild deactivating meta-directing effect. Competing directing effects result in regioselectivity challenges.

Mechanistic Insight :

-

Step 1 : Electrophile (e.g., NO₂⁺) attacks the ring, forming a resonance-stabilized arenium ion.

-

Step 2 : Deprotonation restores aromaticity, favoring positions para to ethoxy or meta to fluorine .

Vinyl Group Reactivity

The vinyl group participates in radical-mediated and transition-metal-catalyzed reactions.

Radical Azidooxygenation

Under photoinduced conditions, the vinyl group undergoes azidooxygenation to form β-azido alcohols:

text1-Ethoxy-4-fluoro-2-vinylbenzene + PhI(OAc)₂ + TMSN₃ → β-Azido alcohol derivatives

Conditions :

Cyclopropanation

The vinyl group engages in cyclopropane formation via radical pathways:

textThis compound → Cyclopropane derivatives (e.g., 2-(4-fluorophenyl)cyclopropyl ethyl boronate)

Conditions :

Transition-Metal-Catalyzed Coupling

The compound serves as a substrate in cross-coupling reactions.

Hydroformylation

The vinyl group reacts under syngas (CO/H₂) to form aldehydes:

textThis compound + CO/H₂ → 2-(4-Fluorophenyl)propanal

Conditions :

Heck Coupling

Palladium-catalyzed coupling with aryl halides forms extended π-systems:

Example :

-

Partner: 4-Iodobiphenyl

-

Product: 5-Ethoxy-2-fluoro-2-vinyl-1,1'-biphenyl

Cyclization Reactions

Reactions with thiols and sulfur yield heterocyclic compounds:

textThis compound + 2-aminobenzenethiol → 2-(4-Fluorobenzyl)benzo[d]thiazole

Conditions :

-

Reagents: Sulfur, KHCO₃, DMF

-

Temperature: 110°C, 15 h

-

Purification: Column chromatography (petroleum ether/ethyl acetate)

Ethoxy Group Hydrolysis

Under acidic conditions, the ethoxy group converts to a hydroxyl group:

textThis compound + H₃O⁺ → 1-Hydroxy-4-fluoro-2-vinylbenzene

Conditions :

-

Catalyst: H₂SO₄, H₂O

-

Limitations: Competing vinyl group reactivity

Radical Polymerization

The vinyl group undergoes polymerization to form polystyrene-like materials:

Conditions :

-

Initiator: AIBN (azobisisobutyronitrile)

-

Solvent: Bulk or THF

-

Applications: Fluorinated polymer synthesis

Table 2. Spectroscopic Data (Selected Examples)

科学的研究の応用

Organic Synthesis

1-Ethoxy-4-fluoro-2-vinylbenzene serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create a variety of derivatives that are useful in developing new materials and pharmaceuticals. The compound's reactivity can be exploited in various transformations, including:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, leading to new functionalized products.

- Cross-Coupling Reactions : It can participate in Suzuki or Sonogashira reactions to form complex organic molecules .

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of fluorine with nucleophiles | Amino derivatives |

| Cross-Coupling | Formation of new C-C bonds using palladium catalysts | Aryl and vinyl derivatives |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities. Studies are ongoing to explore their effects against various diseases, particularly cancer and bacterial infections. For instance:

- Anticancer Properties : Some derivatives have shown efficacy in inhibiting cancer cell growth by targeting specific kinases involved in tumor progression .

- Antimicrobial Activity : Investigations into the compound's ability to combat bacterial strains, including resistant variants, are underway .

Material Science

The compound is also being explored for its applications in material science:

- Polymer Production : Its vinyl group allows for incorporation into polymer matrices, enhancing properties like thermal stability and mechanical strength.

- Specialty Chemicals : Used in producing chemicals with unique functionalities for industrial applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of this compound derivatives against various cancer cell lines. Results indicated that certain modifications to the ethoxy group significantly enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that specific derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for developing new antibiotics based on the structural framework of this compound.

作用機序

The mechanism of action of 1-Ethoxy-4-fluoro-2-vinylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates such as benzenonium ions. These intermediates can then undergo further reactions to yield substituted products. The presence of the ethoxy, fluoro, and vinyl groups influences the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

類似化合物との比較

1-Ethoxy-4-fluorobenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.

4-Fluoro-2-vinylbenzene: Does not have the ethoxy group, affecting its solubility and reactivity.

1-Ethoxy-2-fluoro-4-vinylbenzene: A positional isomer with different reactivity and properties.

Uniqueness: 1-Ethoxy-4-fluoro-2-vinylbenzene is unique due to the combination of the ethoxy, fluoro, and vinyl groups on the benzene ring. This combination imparts specific reactivity and properties, making it valuable in various synthetic and research applications.

生物活性

1-Ethoxy-4-fluoro-2-vinylbenzene is an organic compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H13F

- Molecular Weight : 180.22 g/mol

- CAS Number : 2748609-16-5

The compound features a vinyl group that may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its role as a potential therapeutic agent. The following sections summarize key findings related to its biological effects.

This compound exhibits several mechanisms of action, including:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit specific enzymes, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Cellular Uptake and Metabolism : The ethoxy group may enhance the solubility and permeability of the compound, facilitating its uptake into cells where it can exert its biological effects.

In Vitro Studies

A study investigated the effects of vinylbenzene derivatives on cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against specific cancer cell lines, with an IC50 value indicating effective concentration levels for inducing cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| HeLa (Cervical) | 10.8 | Cell cycle arrest |

| A549 (Lung) | 12.5 | Inhibition of proliferation |

Enzyme Inhibition

Another study focused on the inhibition of specific enzymes by this compound. The compound was found to inhibit the activity of certain proteases involved in cancer progression.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Mpro (Main protease) | 17.8 | 20 |

| Trypsin | 9.1 | 50 |

These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in oncology. Its ability to inhibit enzyme activity and induce apoptosis in cancer cells positions it as a candidate for further development.

特性

IUPAC Name |

2-ethenyl-1-ethoxy-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h3,5-7H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXLNLWCUQOHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。